Cas no 866211-50-9 (4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one)
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
- 4-fluoro-3,3-dimethyl-1H-indol-2-one
- 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one (ACI)
- 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
-
- MDL: MFCD13192268
- Inchi: 1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: TZNVQQZZBGDKSK-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C)C2C(=CC=CC=2F)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239781-1g |
4-Fluoro-3,3-dimethylindolin-2-one |
866211-50-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM239781-1g |
4-Fluoro-3,3-dimethylindolin-2-one |
866211-50-9 | 95%+ | 1g |
$809 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01264-5g |
4-fluoro-3,3-dimethylindolin-2-one |
866211-50-9 | 95% | 5g |
$2000 | 2023-09-07 | |
| abcr | AB542468-250 mg |
4-Fluoro-3,3-dimethylindolin-2-one; . |
866211-50-9 | 250MG |
€623.80 | 2022-07-28 | ||
| Alichem | A199011248-1g |
4-Fluoro-3,3-dimethylindolin-2-one |
866211-50-9 | 95% | 1g |
$1011.21 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1247846-250mg |
2H-Indol-2-one, 4-fluoro-1,3-dihydro-3,3-dimethyl- |
866211-50-9 | 95% | 250mg |
$660 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1247846-1g |
2H-Indol-2-one, 4-fluoro-1,3-dihydro-3,3-dimethyl- |
866211-50-9 | 95% | 1g |
$1540 | 2024-06-07 | |
| abcr | AB542468-100mg |
4-Fluoro-3,3-dimethylindolin-2-one; . |
866211-50-9 | 100mg |
€343.50 | 2024-08-02 | ||
| abcr | AB542468-250mg |
4-Fluoro-3,3-dimethylindolin-2-one; . |
866211-50-9 | 250mg |
€1126.90 | 2025-04-16 | ||
| abcr | AB542468-1g |
4-Fluoro-3,3-dimethylindolin-2-one; . |
866211-50-9 | 1g |
€1494.60 | 2024-08-02 |
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Production Method
Production Method 1
1.2 -78 °C; -78 °C → rt; 16 h, rt
Production Method 2
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 1 h, reflux
2.1 Reagents: Butyllithium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; rt; rt → -78 °C; 15 min, -78 °C
2.2 -78 °C; -78 °C → rt; 16 h, rt
Production Method 3
Production Method 4
1.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Zinc Solvents: Acetic acid ; 2 d, 100 °C
Production Method 5
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Zinc Solvents: Acetic acid ; 2 d, 100 °C
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 24 h, 50 psi, rt
2.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 1 h, reflux
3.1 Reagents: Butyllithium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; rt; rt → -78 °C; 15 min, -78 °C
3.2 -78 °C; -78 °C → rt; 16 h, rt
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 24 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 24 h, 50 psi, rt
3.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 1 h, reflux
4.1 Reagents: Butyllithium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; rt; rt → -78 °C; 15 min, -78 °C
4.2 -78 °C; -78 °C → rt; 16 h, rt
Production Method 8
2.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 3 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Zinc Solvents: Acetic acid ; 2 d, 100 °C
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 6 h, reflux
3.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 3 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
4.3 Reagents: Water ; rt
5.1 Reagents: Zinc Solvents: Acetic acid ; 2 d, 100 °C
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Raw materials
- Dimethyl malonate
- 4-Fluoroindolin-2-one
- 2-(2-Fluoro-6-nitrophenyl)acetic Acid
- 1,3-diethyl propanedioate
- Methyl (2-fluoro-6-nitrophenyl)acetate
- 1,2-Difluoro-3-nitrobenzene
- Propanedioic acid, (2-fluoro-6-nitrophenyl)-, dimethyl ester
- Benzeneacetic acid, 2-fluoro-α,α-dimethyl-6-nitro-, methyl ester
- Propanedioic acid, 2-(2-fluoro-6-nitrophenyl)-, 1,3-diethyl ester
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Preparation Products
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Suppliers
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
Exploring the Properties and Applications of 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9)
In the realm of organic chemistry and pharmaceutical research, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its fluoro-substituted indole core, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular formula, C10H10FNO, and distinct 3,3-dimethyl substitution pattern make it a valuable intermediate in synthetic chemistry.
The fluoro group in 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one plays a pivotal role in modulating the compound's electronic properties, enhancing its reactivity and binding affinity in biological systems. This attribute aligns with current trends in drug discovery, where fluorinated compounds are increasingly sought after for their improved metabolic stability and bioavailability. Researchers are particularly intrigued by its potential as a scaffold for designing kinase inhibitors or GPCR modulators, topics frequently searched in academic and industrial databases.
From a synthetic perspective, the preparation of 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one often involves multi-step organic transformations, including Friedel-Crafts alkylation and halogenation reactions. Its 2H-Indol-2-one core is a recurring motif in natural products and pharmaceuticals, making it a hotspot for structure-activity relationship (SAR) studies. Recent publications highlight its utility in constructing heterocyclic libraries, a trending topic in combinatorial chemistry.
Beyond pharmaceuticals, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one has potential applications in agrochemicals and material science. Its electron-withdrawing fluoro group could contribute to the development of advanced organic semiconductors or photoactive materials, addressing growing interest in sustainable technologies. These applications resonate with global searches for "green chemistry" and "functional materials."
Analytical characterization of this compound typically employs techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise structural verification. Its crystalline properties are occasionally discussed in forums focusing on polymorphism, a critical consideration in formulation development. The compound's logP and solubility profiles are also frequently queried in computational chemistry circles.
In conclusion, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9) represents a versatile building block with cross-disciplinary relevance. Its alignment with contemporary research themes—fluorine chemistry, heterocyclic synthesis, and molecular design—ensures its continued prominence in scientific literature and patent filings. As innovation drives demand for specialized intermediates, this compound's trajectory remains a compelling narrative in modern chemical sciences.
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